molecular formula C18H16ClN3O5S2 B2651189 ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-49-0

ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2651189
CAS No.: 865247-49-0
M. Wt: 453.91
InChI Key: YIQROZLENGKYQG-UZYVYHOESA-N
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Description

Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a sulfamoyl group, a 4-chlorobenzoyl imino substituent, and an ethyl acetate side chain. The Z-configuration of the imino group and the sulfamoyl moiety likely influence its reactivity and binding affinity to biological targets.

Properties

IUPAC Name

ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S2/c1-2-27-16(23)10-22-14-8-7-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-3-5-12(19)6-4-11/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQROZLENGKYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminobenzenesulfonamide to form an intermediate. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis of Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Introduction of the Sulfonamide Group : The sulfonamide moiety is added by reacting the benzothiazole derivative with sulfamoyl chloride under basic conditions.
  • Formation of the Imine Linkage : This step involves the reaction between the sulfonamide derivative and 4-formylbenzoic acid.
  • Esterification : The final step entails esterifying the carboxylic acid group with ethanol to yield the ethyl ester .

This compound exhibits diverse biological activities:

Enzyme Inhibition : The compound has shown potential in inhibiting specific bacterial enzymes, which disrupts essential metabolic processes necessary for bacterial growth and survival .

DNA and Protein Synthesis Interference : It may interfere with DNA replication and protein synthesis pathways, leading to cell death .

Applications in Scientific Research

The compound's unique structure allows it to be utilized in various scientific research applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex medicinal compounds, particularly in developing antibacterial agents.
  • Biological Studies : Researchers use it to study enzyme inhibition mechanisms and protein interactions due to its ability to bind to active sites on enzymes.
  • Pharmacology : The sulfonamide group enhances solubility and bioavailability, making it suitable for pharmacological studies aimed at understanding drug-receptor interactions .

Industrial Applications

In industrial settings, this compound can be employed in:

  • Dyes and Pigments Production : Its chemical properties allow it to be used in creating specialty chemicals such as dyes and pigments.
  • Agricultural Chemistry : The compound's biological activity suggests potential applications in developing agrochemicals aimed at pest control.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound belongs to a class of heterocyclic molecules with sulfonamide or sulfamoyl groups. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents Primary Use/Activity
Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Benzothiazole 4-Chlorobenzoyl imino, sulfamoyl, ethyl acetate Unknown (research interest)
Triflusulfuron-methyl ester Benzoate-triazine Trifluoroethoxy, dimethylamino-triazine, sulfonylurea bridge Herbicide (ALS inhibitor)
Ethametsulfuron-methyl ester Benzoate-triazine Ethoxy, methylamino-triazine, sulfonylurea bridge Herbicide (ALS inhibitor)
Metsulfuron-methyl ester Benzoate-triazine Methoxy, methyl-triazine, sulfonylurea bridge Herbicide (ALS inhibitor)

Analysis of Structural Features:

Core Heterocycle :

  • The target compound contains a benzothiazole core, whereas analogs like triflusulfuron-methyl and ethametsulfuron-methyl feature benzoate-triazine hybrids. Benzothiazoles are less common in agrochemicals but are explored for antimicrobial and anti-inflammatory applications .
  • The sulfamoyl group in the target compound differs from the sulfonylurea bridges in triazine-based herbicides, which are critical for acetolactate synthase (ALS) inhibition .

In contrast, triazine-based herbicides rely on methoxy/ethoxy groups for target specificity . The ethyl acetate side chain may influence solubility and metabolic stability compared to methyl ester groups in sulfonylurea herbicides .

Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The target compound lacks the triazine-sulfonylurea scaffold required for this mechanism, suggesting divergent bioactivity . Benzothiazoles are associated with kinase inhibition or antimicrobial effects, but the sulfamoyl group’s role here remains uncharacterized.

Research Findings and Data

Physicochemical Properties (Theoretical):

Property Target Compound Triflusulfuron-methyl Metsulfuron-methyl
Molecular Weight (g/mol) ~407.8 471.3 381.4
LogP (Predicted) 2.8–3.2 1.5 1.2
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 7 9 8

Key Observations:

  • The target compound exhibits higher lipophilicity (LogP ~3) than sulfonylurea herbicides (LogP ~1–2), likely due to the chloroaromatic and ethyl acetate groups.
  • Reduced hydrogen-bonding capacity compared to sulfonylureas may limit solubility but enhance bioavailability .

Biological Activity

Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in various fields.

Compound Overview

  • Molecular Formula : C21H15ClN3O5S
  • Molecular Weight : 449.87 g/mol
  • CAS Number : 865247-49-0

This compound features a benzothiazole ring, a chlorobenzoyl group, and a sulfamoyl group, which contribute to its unique properties and biological activities.

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzenesulfonamide to form an intermediate. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions. The reaction conditions often require solvents like dichloromethane and catalysts such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain proteases or kinases, which are crucial for various cellular signaling pathways.
  • Binding Affinity : Its structural features allow it to bind effectively to target enzymes or receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the sulfamoyl group enhances its efficacy as an antibacterial agent. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Antibacterial Activity : A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
  • Anticancer Activity : In a cell viability assay on human breast cancer cells (MCF7), this compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours .

Q & A

Q. What are the primary synthetic routes for ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how do reaction conditions influence yields?

The compound is synthesized via multi-step reactions involving benzothiazole ring formation, sulfamoylation, and imine coupling. Key steps include:

  • Benzothiazole core synthesis : Cyclization of 2-aminothiophenol derivatives with ethyl cyanoacetate or diethyl malonate under acidic conditions .
  • Sulfamoylation : Introduction of the sulfamoyl group at position 6 using sulfamoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C .
  • Imine formation : Condensation of the 4-chlorobenzoyl group via Schiff base reaction under reflux in ethanol, requiring precise pH control (pH 5–6) to favor the (Z)-isomer .

Q. Yield Optimization :

StepTemperatureSolventCatalystYield Range
Cyclization80–90°CEthanolHCl (conc.)60–70%
Sulfamoylation0–5°CDCMPyridine45–55%
Imine couplingRefluxEthanolAcetic acid70–80%

Q. How is the (Z)-isomer configuration confirmed experimentally?

X-ray crystallography (e.g., single-crystal analysis) is critical for determining stereochemistry. For example, Acta Crystallographica reports a dihedral angle of 8.2° between the benzothiazole and 4-chlorobenzoyl planes, confirming the (Z)-configuration . IR spectroscopy also validates imine formation (C=N stretch at 1620–1640 cm⁻¹) .

Q. What spectroscopic and chromatographic methods are used for characterization?

  • NMR : 1^1H NMR confirms substituent positions (e.g., sulfamoyl protons at δ 7.8–8.1 ppm; ethyl ester protons at δ 1.2–1.4 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and resolves stereoisomers .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 463.05 (calculated for C₁₈H₁₅ClN₃O₄S₂) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict reactivity and guide experimental design?

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level model reaction pathways, such as:

  • Transition-state analysis for imine formation, revealing an energy barrier of 28.5 kcal/mol favoring the (Z)-isomer .
  • Electrostatic potential maps identify nucleophilic sites (e.g., sulfamoyl group) for functionalization .
    These data reduce trial-and-error experimentation by 30–40% .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Conflicting data on antimicrobial efficacy (e.g., Staphylococcus aureus MIC: 2 µg/mL vs. 16 µg/mL) arise from:

  • Strain variability : Use standardized CLSI protocols for MIC assays.
  • Solubility limitations : DMSO vehicle concentration >1% may inhibit bacterial growth .
    Recommendation : Validate activity in multiple assays (e.g., agar diffusion vs. broth microdilution) .

Q. How can reaction fundamentals inform reactor design for scaling synthesis?

  • Kinetic studies : Pseudo-first-order kinetics for sulfamoylation (k=0.045min1k = 0.045 \, \text{min}^{-1}) suggest continuous flow reactors improve mixing and heat transfer .
  • Mass transfer limitations : Gas-liquid interfaces in imine coupling require stirred-tank reactors with baffles to enhance turbulence .

Q. What strategies optimize regioselectivity in derivatization (e.g., substituting the sulfamoyl group)?

  • Direct substitution : Use Cu(I)-catalyzed cross-coupling (e.g., with aryl boronic acids) at the sulfamoyl group, achieving >85% regioselectivity .
  • Protecting groups : Temporarily block the imine nitrogen with Boc anhydride to prevent side reactions during sulfamoyl modification .

Methodological Recommendations

  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize synthesis parameters (temperature, solvent ratio) with ≤15 runs .
  • Data Analysis : Apply multivariate regression to resolve conflicting bioactivity data, controlling for variables like solvent polarity and bacterial strain .

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